![molecular formula C11H8ClN3O B3183082 2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one CAS No. 62773-10-8](/img/structure/B3183082.png)
2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Overview
Description
“2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one” is a derivative of pyrimido[1,2-a]benzimidazoles . Pyrimido[1,2-a]benzimidazoles are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Scientific Research Applications
Anti-inflammatory Activity
- The compound has demonstrated anti-inflammatory properties, making it relevant for conditions associated with inflammation. It may inhibit enzymes such as COX-2 (cyclooxygenase-2), which play a role in inflammatory responses . Preclinical evaluations have shown promise, but clinical trials are necessary to validate its therapeutic potential.
COX-2 Inhibition
- As mentioned earlier, 2-Chloromethyl-10H-benzo[4,5]imidazo[1,2-a]pyrimidin-4-one selectively inhibits COX-2 enzymes . COX-2 is implicated in inflammation and pain, and drugs targeting it are used for conditions like arthritis. This compound’s specificity for COX-2 could lead to improved safety profiles compared to non-selective COX inhibitors.
Proteomics Research
- Researchers in proteomics utilize this compound as a biochemical tool. Its molecular weight of 233.65 g/mol makes it suitable for various proteomic studies . It may aid in protein identification, characterization, and interaction studies.
Molecular Modeling and Drug Design
- Computational studies using molecular modeling techniques have explored the binding interactions of this compound with target proteins. Autodock simulations suggest that the methylsulfonyl moiety is well-positioned within the COX-2 active site . Such insights can guide drug design efforts.
Mechanism of Action
Target of Action
Similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, have been shown to selectively inhibit the enzyme cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
It’s plausible that, like other cox-2 inhibitors, it works by blocking the cox-2 enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
By inhibiting COX-2, it likely reduces the synthesis of prostaglandins, thereby affecting the biochemical pathways involved in inflammation and pain response .
Result of Action
If it acts as a cox-2 inhibitor, it would likely result in reduced inflammation and pain due to decreased prostaglandin production .
properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-6-7-5-10(16)15-9-4-2-1-3-8(9)14-11(15)13-7/h1-5H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXGCKHJLCJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214882 | |
Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
CAS RN |
62773-10-8 | |
Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62773-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.